N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Biological Activity
The compound N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic molecule that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a pyrazole and a pyridazine moiety, contributing to its biological activity. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to the target structure have shown submicromolar antiproliferative effects against various cancer cell lines by modulating autophagy and inhibiting the mTORC1 pathway .
Activity | Mechanism | Reference |
---|---|---|
Antiproliferative | Inhibition of mTORC1; induction of autophagy | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activities. Studies have shown that certain hydrazone derivatives exhibit significant inhibition of inflammatory responses in vivo . The mechanism often involves the suppression of pro-inflammatory cytokines.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, pyrazole derivatives have been implicated in the inhibition of protein kinases that are crucial for tumor growth and metastasis .
Study 1: Autophagy Modulation
A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported that these compounds could disrupt autophagic flux by interfering with mTORC1 reactivation. This suggests that the target compound may similarly influence autophagic processes, enhancing its anticancer potential .
Study 2: Synthesis and Activity Correlation
Research has linked the synthesis of various pyrazole derivatives to their biological activity. The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring enhance anticancer efficacy while maintaining low toxicity profiles .
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-5-28-13-18(21(32)17-7-6-14(2)25-22(17)28)23(33)24-10-11-29-20(31)9-8-19(27-29)30-16(4)12-15(3)26-30/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLZDENWVRPVKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.